2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide” is a chemical compound. It’s a derivative of thiazole, which is a core structural motif present in a wide range of natural products . Thiazole derivatives have a wide range of medicinal and biological properties .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields a series of 1,3-thiazole, pyrano[2,3-d]thiazole, and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .Molecular Structure Analysis
The molecular structure of this compound was elucidated based on elemental analysis, spectral data, and alternative synthetic routes .Chemical Reactions Analysis
The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile yielded 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .Scientific Research Applications
Anticancer Applications
Anticancer Activity in Lung Adenocarcinoma Cells : A study demonstrated the selective cytotoxicity of synthesized compounds, including 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, against A549 human lung adenocarcinoma cells. It showed high selectivity with IC50 values of 23.30 ± 0.35 µM against these cells (Evren et al., 2019).
Antitumor Activity Against Multiple Cancer Cell Lines : Another research synthesized various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, exhibiting considerable anticancer activity against multiple cancer cell lines. This highlights the potential of these compounds in cancer treatment (Yurttaş et al., 2015).
Antibacterial Applications
- Significant Antibacterial Activity : A study on the synthesis of 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives revealed significant antibacterial activity, highlighting the potential of these compounds in combating bacterial infections (Ramalingam et al., 2019).
Antioxidant Applications
Antioxidant Activity Evaluation : Research on the antioxidant activity of amidomethane sulfonyl-linked bis heterocycles, including certain acetamide derivatives, demonstrated excellent antioxidant properties, surpassing even ascorbic acid in some cases (Talapuru et al., 2014).
In Vitro Antioxidant Activity Study : Another study conducted molecular docking and in vitro antioxidant activity tests on thiazol-acetamide thiazolyl-pyrrole analogues, screening them through DPPH radical spectrophotometric technique. This research contributes to understanding the antioxidant potential of these compounds (Hossan, 2020).
Future Directions
Properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4OS2/c1-13-3-6-16(7-4-13)28-19(15-5-8-17(23)18(24)9-15)10-25-22(28)31-12-20(29)27-21-26-14(2)11-30-21/h3-11H,12H2,1-2H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPXCFQSLSKARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC(=CS3)C)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.